molecular formula C16H22ClN3O4 B13397039 4-Acetamido-5-chloro-2-methoxy-N-[3-(methoxypiperidin-4-YL)]benzamide

4-Acetamido-5-chloro-2-methoxy-N-[3-(methoxypiperidin-4-YL)]benzamide

Cat. No.: B13397039
M. Wt: 355.81 g/mol
InChI Key: AQIQVAKPQGWODE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Acetamido-5-chloro-2-methoxy-N-[3-(methoxypiperidin-4-YL)]benzamide is a complex organic compound with a unique structure that includes an acetamido group, a chloro substituent, and a methoxy group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Acetamido-5-chloro-2-methoxy-N-[3-(methoxypiperidin-4-YL)]benzamide typically involves multiple steps. One common route starts with the preparation of 4-acetamido-5-chloro-2-methoxybenzoic acid, which is then reacted with a suitable piperidine derivative under specific conditions to form the final product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of automated reactors and continuous flow systems to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-Acetamido-5-chloro-2-methoxy-N-[3-(methoxypiperidin-4-YL)]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane, and catalysts to enhance reaction rates .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted benzamides .

Scientific Research Applications

4-Acetamido-5-chloro-2-methoxy-N-[3-(methoxypiperidin-4-YL)]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Acetamido-5-chloro-2-methoxy-N-[3-(methoxypiperidin-4-YL)]benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Acetamido-5-chloro-2-methoxy-N-[3-(methoxypiperidin-4-YL)]benzamide is unique due to its specific combination of functional groups and its potential for diverse applications. Its structure allows for various chemical modifications, making it a versatile compound in research and industrial settings .

Properties

IUPAC Name

4-acetamido-5-chloro-2-methoxy-N-(3-methoxypiperidin-4-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22ClN3O4/c1-9(21)19-13-7-14(23-2)10(6-11(13)17)16(22)20-12-4-5-18-8-15(12)24-3/h6-7,12,15,18H,4-5,8H2,1-3H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQIQVAKPQGWODE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=C(C(=C1)OC)C(=O)NC2CCNCC2OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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